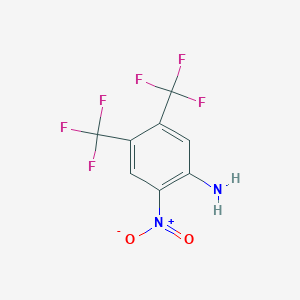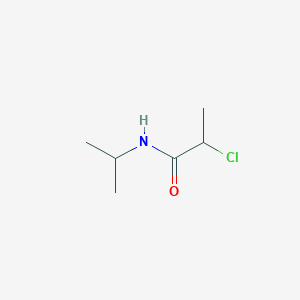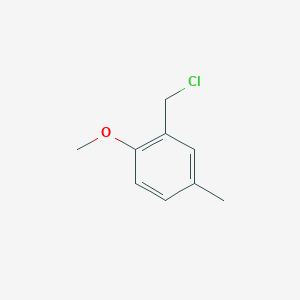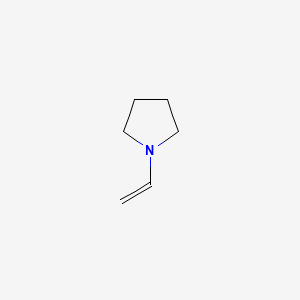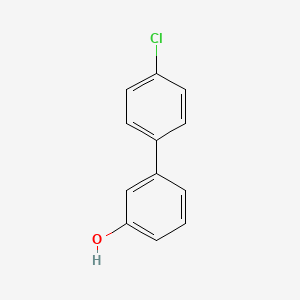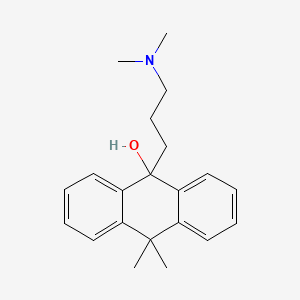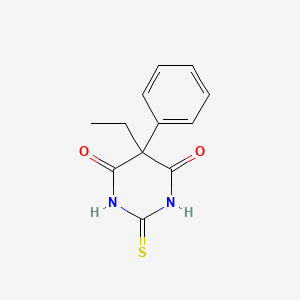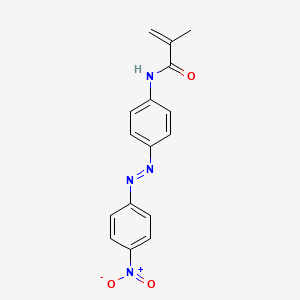
Disperse Orange 3 methacrylamide
Vue d'ensemble
Description
Disperse Orange 3 methacrylamide is a synthetic dye that belongs to the family of azo dyes. It is an orange-yellow to red powder and is insoluble in water, alcohol, and most polar solvents. It is used in industries such as textiles, plastics, and inks .
Synthesis Analysis
The synthesis of this compound can be completed by the reaction between methacrylamide and Disperse Orange 3 . The specific synthesis method can be adjusted according to the specific conditions .Molecular Structure Analysis
The molecular formula of this compound is C16H14N4O3 . It has a molecular weight of 310.31 g/mol .Chemical Reactions Analysis
This compound is a ligand that binds to proteins that are sensitive to light and alters their ability to respond to light . It has been shown to inhibit the polymerization of the photoreceptor protein rhodopsin, which leads to retinal degeneration .Physical And Chemical Properties Analysis
This compound has a melting point of 199-204 °C (dec.) (lit.) . It has better solubility in organic solvents, but lower solubility in water . It has a maximum absorption wavelength (λmax) of 377 nm .Applications De Recherche Scientifique
Optical Properties in Polymeric Matrices
Disperse Orange 3, when doped in poly(methyl methacrylate) (PMMA), has been studied for its optical properties. Research has found that these dyes, embedded in a PMMA matrix, exhibit unique linear optical properties such as absorption coefficient, refractive index, and energy band-gap. These properties are crucial for the development of optical materials with specific characteristics, including guest-host polymeric thin films for various applications (Derkowska-Zielinska et al., 2016).
Corona Poling and Optical Films
Another study focused on the corona poling of thin films containing Disperse Orange 3, demonstrating how this process can monitor the orientational order and its temporal decay in guest-host materials. This is significant for the fabrication of advanced optical devices that rely on precise molecular orientation within a polymer host for their functionality (Hu, Carlisle, & Martinez, 1992).
Chemosensor for Cyanide Detection
The application of Disperse Orange 3 based chemosensors for detecting cyanide in aqueous environments has been explored. Such chemosensors exhibit high selectivity for cyanide over other inorganic anions, demonstrating the potential for environmental monitoring and safety applications (Niu et al., 2008).
Solubility in Supercritical Carbon Dioxide
Research has also been conducted on the solubility of Disperse Orange 3 in supercritical carbon dioxide, providing insights into the use of supercritical fluids for dyeing processes. This knowledge is beneficial for developing environmentally friendly dyeing technologies that minimize water and chemical usage (Ferri et al., 2004).
Nonlinear Optical Properties
The study of Disperse Orange 3's nonlinear optical responses in different solvents reveals its potential in the development of optical materials for applications requiring specific nonlinear optical properties. These properties are vital for the advancement of photonics and optoelectronics, where materials need to exhibit specific responses to optical fields (Derkowska-Zielinska et al., 2017).
Biodegradation Studies
The biodegradation of Disperse Orange 3 by the white rot fungus Pleurotus ostreatus has been studied, providing valuable information on the breakdown of azo dyes in the environment. This research is crucial for understanding how to mitigate the environmental impact of azo dye pollution (Zhao, Hardin, & Hwang, 2006).
Safety and Hazards
Disperse Orange 3 methacrylamide has low toxicity, but it is still necessary to pay attention to safe use . It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid inhaling dust or direct contact with skin, eyes, and mucous membranes during use . Appropriate protective gloves, goggles, and protective clothing should be worn when using .
Mécanisme D'action
Target of Action
Disperse Orange 3 methacrylamide is primarily a dye used in coloring natural and synthetic fabrics . Its primary targets are the polymer chains of synthetic fibers.
Mode of Action
This compound functions primarily through physical interactions with its targets. It binds to the polymer chains of synthetic fibers, altering their color.
Biochemical Pathways
Its function is primarily physical, involving the alteration of color in synthetic fibers.
Pharmacokinetics
Instead, it remains on the surface of the materials to which it is applied.
Result of Action
The primary result of this compound’s action is the coloration of synthetic fibers. By binding to the polymer chains of these fibers, it imparts a distinct orange color.
Analyse Biochimique
Biochemical Properties
Disperse Orange 3 Methacrylamide plays a significant role in biochemical reactions. It acts as a ligand that binds to proteins that are sensitive to light and alters their ability to respond to light . The nature of these interactions is complex and involves a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the polymerization of the photoreceptor protein rhodopsin, which leads to retinal degeneration . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its mechanism of action involves binding to light-sensitive proteins and altering their response to light .
Propriétés
IUPAC Name |
2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11(2)16(21)17-12-3-5-13(6-4-12)18-19-14-7-9-15(10-8-14)20(22)23/h3-10H,1H2,2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAGCCEDCKZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404418 | |
| Record name | Disperse Orange 3 methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58142-15-7 | |
| Record name | Disperse Orange 3 methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disperse Orange 3 methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

